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molecular formula C6H6BrClN4 B8581070 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine hydrochloride CAS No. 1622993-13-8

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine hydrochloride

Cat. No. B8581070
M. Wt: 249.49 g/mol
InChI Key: ZOKXTZSIEFWEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440970B2

Procedure details

A suspension of 4 N hydrochloric acid-1,4-dioxane (8 ml) and 1,4-dioxane (8 ml) containing the tert-butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate (400 mg) obtained in (Example 3.15) was heated to reflux for 40 minutes. Thereafter, the precipitated solid was collected by filtration, and was then washed with 1,4-dioxane (15 ml). The obtained solid was dried to obtain the title compound (279 mg) in the form of a white solid.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[Br:8][C:9]1[N:25]=[C:12]2[CH:13]=[C:14]([NH:17]C(=O)OC(C)(C)C)[CH:15]=[CH:16][N:11]2[N:10]=1>O1CCOCC1>[ClH:1].[Br:8][C:9]1[N:25]=[C:12]2[CH:13]=[C:14]([NH2:17])[CH:15]=[CH:16][N:11]2[N:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=NN2C(C=C(C=C2)NC(OC(C)(C)C)=O)=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in (Example 3.15)
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
Thereafter, the precipitated solid was collected by filtration
WASH
Type
WASH
Details
was then washed with 1,4-dioxane (15 ml)
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC1=NN2C(C=C(C=C2)N)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 279 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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